molecular formula C13H19FN2O B14794154 2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14794154
M. Wt: 238.30 g/mol
InChI Key: ZJTTZUWRNWUGAI-UHFFFAOYSA-N
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Description

2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 2-fluorobenzaldehyde with ethylamine to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide include:

  • 2-(((4-Fluorophenyl)amino)methyl)phenol
  • N-(2-Fluorophenyl)-N-methylamine

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H19FN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3

InChI Key

ZJTTZUWRNWUGAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1F)C(=O)C(C)N

Origin of Product

United States

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